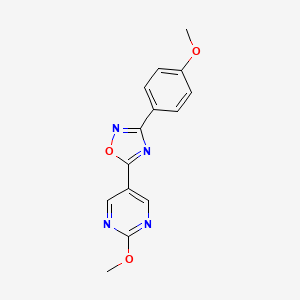

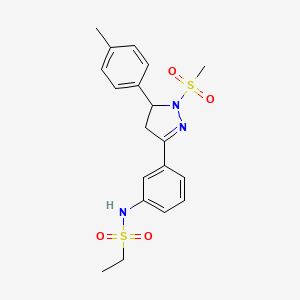

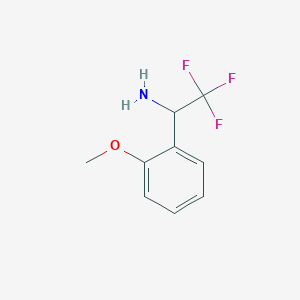

![molecular formula C14H24N2O B2501223 5,5-Dimethyl-3-[(piperidin-4-ylmethyl)amino]cyclohex-2-en-1-one CAS No. 332144-70-4](/img/structure/B2501223.png)

5,5-Dimethyl-3-[(piperidin-4-ylmethyl)amino]cyclohex-2-en-1-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 5,5-Dimethyl-3-[(piperidin-4-ylmethyl)amino]cyclohex-2-en-1-one is a heterocyclic molecule that features a cyclohexenone core with a piperidine moiety attached through an amino linkage. This structure is indicative of a potential for diverse chemical reactivity and biological activity, given the presence of both the piperidine ring, known for its presence in various pharmacologically active compounds, and the reactive enone system.

Synthesis Analysis

The synthesis of related piperidine-containing compounds has been demonstrated through various methods. For instance, a three-component condensation involving 4-piperidinones, 5-pyrazolones, and malononitrile has been used to synthesize substituted 6-amino-5-cyanospiro-4-(piperidine-4')-2H,4H-dihydropyrazolo[3,4-b]pyrans, which suggests that similar multi-component strategies could be applicable for the synthesis of 5,5-Dimethyl-3-[(piperidin-4-ylmethyl)amino]cyclohex-2-en-1-one . Additionally, the synthesis of piperidine derivatives has been achieved through carbonyl ene and Prins cyclisations, indicating that such cyclisation reactions could be relevant for constructing the cyclohexenone core of the target molecule .

Molecular Structure Analysis

The molecular structure of piperidine derivatives is often characterized by NMR spectroscopy and crystallography. For example, the structure of a related compound, 3,5-dimethyl-2,6-bis(2,4-dichlorophenyl) piperidin-4-one, was elucidated using NMR, revealing a chair conformation with equatorial orientation of substituents . Similarly, the crystal structure of 7-chloro-5-cyclopropyl-9-methyl-10-(2-piperidin-1-yl-ethyl)-5,10-dihydro-4,5,6,10-tetraaza-dibenzo[a, d] cyclohepten-11-one showed intermolecular hydrogen bonds and a chair conformation for the piperidinyl ring . These studies suggest that detailed structural analysis of 5,5-Dimethyl-3-[(piperidin-4-ylmethyl)amino]cyclohex-2-en-1-one would likely involve similar techniques.

Chemical Reactions Analysis

The reactivity of piperidine-containing compounds can vary widely. For instance, the synthesis of novel methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates involved the reaction of β-enamine diketones with various N-mono-substituted hydrazines . This indicates that the piperidine moiety can participate in reactions with hydrazines, which could be relevant for further functionalization of the target molecule. Additionally, the modified Mannich condensation used to synthesize a piperidin-4-one derivative suggests that Mannich-type reactions could be a viable route for introducing additional substituents onto the piperidine ring of the target compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives can be influenced by their substituents. For example, the presence of dichlorophenyl groups in a piperidin-4-one derivative led to significant deshielding of certain protons in NMR studies, indicating that electronic effects of substituents can have a pronounced impact on the molecule's properties . The crystal structure studies of isothiazolopyridinone derivatives also provide insights into the solid-state conformation and packing of such molecules, which can affect their physical properties . These findings suggest that the physical and chemical properties of 5,5-Dimethyl-3-[(piperidin-4-ylmethyl)amino]cyclohex-2-en-1-one would need to be characterized through a combination of spectroscopic and crystallographic methods to fully understand its behavior and potential applications.

科学的研究の応用

Antitumor Evaluation

One significant application of compounds related to 5,5-Dimethyl-3-[(piperidin-4-ylmethyl)amino]cyclohex-2-en-1-one is in the field of antitumor research. A study by Al-Omran, Mohareb, and El-Khair (2014) explored the synthesis and evaluation of certain derivatives, which showed higher inhibitory effects towards tumor and normal cell lines than the reference drug, doxorubicin (Al-Omran, F., Mohareb, R., & El-Khair, A., 2014).

Antibacterial Activity

Compounds derived from 5,5-Dimethyl-3-[(piperidin-4-ylmethyl)amino]cyclohex-2-en-1-one have also been found to possess antibacterial properties. Vinoth, Vadivel, and Lalitha (2021) reported the synthesis of derivatives that showed promising antibacterial activities against human pathogenic bacteria (Vinoth, N., Vadivel, P., & Lalitha, A., 2021).

Anti Neoplastic Activity

Another important application area is in anti-neoplastic activity. Arul and Smith (2016) evaluated the anti-cancer activity of a novel 1, 2, 4 - triazole derivative, including a piperidin-1-ylmethyl component, against tumor-induced male Swiss albino mice (Arul, K., & Smith, A., 2016).

Experimental and Theoretical Properties

The experimental and theoretical properties of compounds related to 5,5-Dimethyl-3-[(piperidin-4-ylmethyl)amino]cyclohex-2-en-1-one have been extensively studied. Fatima et al. (2021) explored the properties of AMINE DIMEDONE, a derivative, using various spectroscopic techniques and molecular docking studies (Fatima, A., Bhadoria, J., Srivastava, S., Verma, I., Siddiqui, N., & Javed, S., 2021).

Synthesis of Spiro-fused Piperidines

Lohar et al. (2016) developed an environmentally benign process for synthesizing 3,5-dispirosubstituted piperidines using iron(III) trifluroacetate in aqueous micellar medium, showcasing the versatility of compounds related to 5,5-Dimethyl-3-[(piperidin-4-ylmethyl)amino]cyclohex-2-en-1-one (Lohar, T., Jadhav, S., Kumbhar, A., Mane, A. H., & Salunkhe, R. S., 2016).

特性

IUPAC Name |

5,5-dimethyl-3-(piperidin-4-ylmethylamino)cyclohex-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24N2O/c1-14(2)8-12(7-13(17)9-14)16-10-11-3-5-15-6-4-11/h7,11,15-16H,3-6,8-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZAMZXZKUKFMAI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=CC(=O)C1)NCC2CCNCC2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

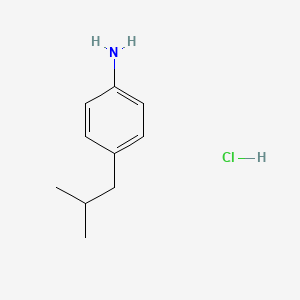

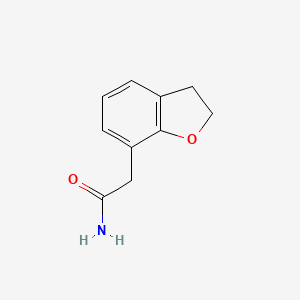

![8-(2-((2-methoxyphenyl)amino)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2501144.png)

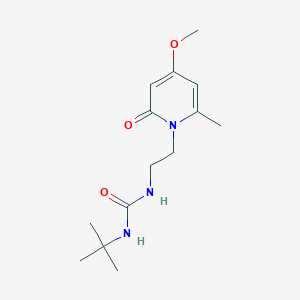

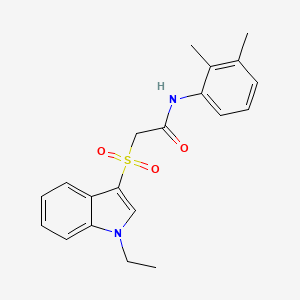

![1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(2-methoxyphenyl)urea](/img/structure/B2501146.png)

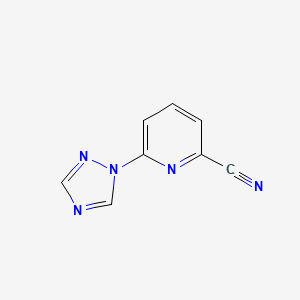

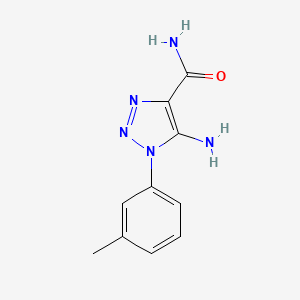

![6-[(4-Methoxyphenyl)methyl]-4,7-dimethyl-2-[(4-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2501156.png)

![6-Bromopyrazolo[1,5-a]pyrimidine-3-carbaldehyde](/img/structure/B2501161.png)

![N-[(E)-(3-chloro-4-methoxyphenyl)methylidene]-2,2-dimethoxy-1-ethanamine](/img/structure/B2501163.png)